molecular formula C18H29NO5 B193003 Keto Bisoprolol CAS No. 864544-37-6

Keto Bisoprolol

Cat. No.: B193003
CAS No.: 864544-37-6
M. Wt: 339.4 g/mol
InChI Key: DUPZZHDDPRYPMB-UHFFFAOYSA-N
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Description

Keto Bisoprolol is a chemical compound with the molecular formula C18H29NO5 and a molecular weight of 339.43 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keto Bisoprolol typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Keto Bisoprolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Keto Bisoprolol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Keto Bisoprolol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Keto Bisoprolol is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its versatility in various scientific applications sets it apart from other similar compounds .

Properties

IUPAC Name

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPZZHDDPRYPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639854
Record name 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864544-37-6
Record name 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24WX5W8EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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